alpha-L-2-Fluorofucopyranose

Description

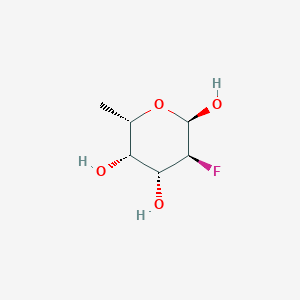

Structure

2D Structure

3D Structure

Properties

CAS No. |

74554-11-3 |

|---|---|

Molecular Formula |

C6H11FO4 |

Molecular Weight |

166.15 g/mol |

IUPAC Name |

(2R,3S,4R,5S,6S)-3-fluoro-6-methyloxane-2,4,5-triol |

InChI |

InChI=1S/C6H11FO4/c1-2-4(8)5(9)3(7)6(10)11-2/h2-6,8-10H,1H3/t2-,3-,4+,5-,6+/m0/s1 |

InChI Key |

IRKXGKIPOMIQOD-MDMQIMBFSA-N |

Isomeric SMILES |

C[C@H]1[C@H]([C@H]([C@@H]([C@@H](O1)O)F)O)O |

Canonical SMILES |

CC1C(C(C(C(O1)O)F)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Alpha L 2 Fluorofucopyranose

Chemoenzymatic Synthesis Approaches

Chemoenzymatic strategies offer a powerful approach for the synthesis of fluorinated fucose derivatives, leveraging the specificity of enzymes to overcome challenges in regioselective and stereoselective chemical synthesis. A key application of this approach is in the synthesis of guanosine (B1672433) diphosphate (B83284) (GDP)-L-fucose analogues, which are the donor substrates for fucosyltransferases. nih.gov

One prominent chemoenzymatic method involves the use of a bifunctional enzyme, L-fucokinase/GDP-fucose pyrophosphorylase (FKP), isolated from Bacteroides fragilis 9343. This enzyme facilitates the conversion of L-fucose and its analogues into the corresponding GDP-fucose derivatives. nih.govacs.org The process begins with the phosphorylation of the fucose analogue at the anomeric position to form fucose-1-phosphate, which is then converted to GDP-fucose in the presence of guanosine triphosphate (GTP). nih.gov This enzymatic approach has been successfully applied to the synthesis of GDP-2-deoxy-2-fluoro-L-fucose. acs.org

Another enzymatic approach utilizes L-fucose isomerase, which catalyzes the reversible isomerization between L-fucose and L-fuculose. mdpi.com This can be a key step in multi-enzyme systems for the synthesis of L-fucose and its analogues from more readily available precursors. google.com The enzymatic synthesis of L-fucose analogues often follows a three-step protocol: an aldolase-catalyzed aldol (B89426) addition to produce an L-fuculose-1-phosphate analogue, dephosphorylation to L-fuculose or its analogue, and finally, isomerization to the L-fucose analogue using L-fucose isomerase. google.com

While highly efficient for some derivatives, the substrate promiscuity of enzymes like FKP can be limited. For instance, attempts to enzymatically convert 2,2-difluoro-L-fucose into its corresponding GDP derivative using FKP were unsuccessful, highlighting a limitation of this chemoenzymatic approach for more heavily modified analogues. acs.orguu.nl

Chemical Fluorination Strategies for Monosaccharide Derivatives

Direct chemical fluorination is a fundamental strategy for introducing fluorine into monosaccharides. The methods employed are crucial in determining the stereoselectivity and yield of the desired fluorinated product.

Electrophilic Fluorination: A common method for the synthesis of 2-deoxy-2-fluoro sugars is the electrophilic fluorination of a glycal precursor. For the synthesis of 1,3,4-tri-O-acetyl-2-fluoro-L-fucose, 3,4-di-O-acetyl-L-fucal is treated with an electrophilic fluorine source such as Selectfluor®. mdpi.com This reaction proceeds in a mixture of acetonitrile (B52724) and water, leading to the formation of the desired 2-fluorinated product. mdpi.com A sequential electrophilic fluorination strategy can also be employed to introduce two fluorine atoms at the C2 position. nih.gov

Deoxyfluorination: Deoxyfluorination involves the replacement of a hydroxyl group with a fluorine atom. Reagents like diethylaminosulfur trifluoride (DAST) are used for this purpose. For instance, the synthesis of peracetylated 2,6-difluoro-L-fucose utilizes a deoxyfluorination step to introduce fluorine at the C6 position. nih.gov

The choice of fluorinating agent and reaction conditions is critical for achieving the desired stereochemical outcome. For example, the direct difluorination of 3,4-di-O-acetyl-L-fucal with reagents like CF3OF or XeF2 has been shown to predominantly yield the α-configured 2-fluorofucosyl fluoride (B91410). nih.gov

Table 1: Chemical Fluorination Strategies and Reagents

| Strategy | Reagent Example | Application |

|---|---|---|

| Electrophilic Fluorination | Selectfluor® | Introduction of fluorine at C2 of L-fucal derivatives. nih.govmdpi.com |

| Deoxyfluorination | Diethylaminosulfur trifluoride (DAST) | Introduction of fluorine at C6 of fucose derivatives. nih.gov |

| Direct Difluorination | Xenon difluoride (XeF2) | 1,2-difluorination of fucal derivatives. nih.gov |

Synthesis of Precursors and Analogues

The synthesis of alpha-L-2-Fluorofucopyranose and its derivatives relies on the preparation of key precursors and the subsequent synthesis of various structural analogues.

A critical precursor for the synthesis of 2-fluorinated fucose derivatives is 3,4-di-O-acetyl-L-fucal. mdpi.com Its synthesis begins with the per-acetylation of L-fucose, followed by the formation of an anomeric bromide. Reductive elimination then yields the desired L-fucal derivative. nih.govmdpi.com

A variety of fluorinated L-fucose analogues have been synthesized to probe the structure-activity relationships of fucosyltransferase inhibitors. These include:

Peracetylated 6-fluoro-L-fucose: Prepared from 1,2;3,4-di-O-isopropylidene-L-galactose. nih.gov

Peracetylated 6,6-difluoro-L-fucose: Synthesized from a known fluorinated precursor. nih.gov

Peracetylated 6,6,6-trifluoro-L-fucose: Multiple synthetic routes have been reported, often starting from sugars like D-lyxose. nih.gov

Peracetylated 2,6-difluoro-L-fucose: This synthesis involves both deoxyfluorination to introduce fluorine at C6 and electrophilic fluorination for the C2 position. nih.gov

Peracetylated 2,2-difluoro-L-fucose: A sequential electrophilic fluorination strategy is employed for its synthesis. nih.gov

The synthesis of these analogues allows for a systematic evaluation of how the position and number of fluorine substitutions impact their biological activity. nih.gov

Table 2: Key Precursors and Synthesized Analogues

| Compound | Starting Material/Key Strategy |

|---|---|

| 3,4-di-O-acetyl-L-fucal | L-fucose via per-acetylation, bromination, and reductive elimination. mdpi.com |

| Peracetylated 6-fluoro-L-fucose | 1,2;3,4-di-O-isopropylidene-L-galactose. nih.gov |

| Peracetylated 6,6-difluoro-L-fucose | Deoxyfluorination of a precursor. nih.gov |

| Peracetylated 2,6-difluoro-L-fucose | Deoxyfluorination and electrophilic fluorination. nih.gov |

| Peracetylated 2,2-difluoro-L-fucose | Sequential electrophilic fluorination. nih.gov |

Radiosynthesis for Biochemical Probes

Radiolabeled analogues of this compound are valuable tools for in vivo imaging and biochemical studies. The most common radioisotope used for this purpose is fluorine-18 (B77423) ([¹⁸F]), a positron emitter with a half-life of 109.8 minutes, making it suitable for positron emission tomography (PET). frontiersin.org

The radiosynthesis of [¹⁸F]-labeled sugars often involves the nucleophilic substitution of a suitable leaving group with [¹⁸F]fluoride. A well-established example is the synthesis of 2-deoxy-2-[¹⁸F]fluoro-D-glucose ([¹⁸F]FDG), a widely used clinical PET imaging agent. frontiersin.orgnih.gov The synthesis of [¹⁸F]FDG typically involves the reaction of mannose triflate with [¹⁸F]fluoride, catalyzed by a cryptand like Kryptofix nih.gov™. frontiersin.org

Alternatively, electrophilic fluorination using [¹⁸F]F₂ gas or [¹⁸F]acetyl hypofluorite (B1221730) can be employed, though this often results in lower specific activity. nih.govmaine.edu

A chemoenzymatic approach to radiosynthesis has also been demonstrated for other sugars. For instance, 2-deoxy-2-[¹⁸F]fluoro-D-trehalose has been synthesized from [¹⁸F]FDG in a single enzymatic step with high radiochemical yield. This suggests the potential for similar chemoenzymatic strategies to be developed for the radiosynthesis of [¹⁸F]-labeled L-fucose analogues, provided a suitable enzyme can be identified.

The development of an efficient radiosynthesis for [¹⁸F]-alpha-L-2-Fluorofucopyranose would enable non-invasive imaging of fucosylation pathways in vivo, providing valuable insights into disease processes and the efficacy of fucosylation inhibitors.

Enzymatic Interactions and Biochemical Mechanism Studies Involving Alpha L 2 Fluorofucopyranose

Substrate Recognition and Specificity of Glycosyltransferases

While direct studies utilizing alpha-L-2-Fluorofucopyranose as a substrate mimic to probe the recognition and specificity of glycosyltransferases are not extensively detailed in the literature, significant insights can be inferred from the behavior of its activated nucleotide sugar form, GDP-alpha-L-2-fluorofucopyranose. Glycosyltransferases are enzymes that catalyze the transfer of a monosaccharide from a nucleotide sugar donor to an acceptor molecule. The recognition of both the donor and acceptor substrates is a highly specific process governed by the architecture of the enzyme's active site.

The fluorine atom at the C-2 position, however, alters the electronic properties of the pyranose ring. This modification is critical as the transfer of the fucosyl moiety by fucosyltransferases is thought to proceed through a transition state with significant oxocarbenium ion character. The electron-withdrawing nature of the fluorine atom destabilizes this positively charged transition state, thereby hindering the catalytic transfer of the fluorofucosyl unit to an acceptor substrate. This makes GDP-alpha-L-2-fluorofucopyranose a potent inhibitor rather than an efficient donor substrate. The tolerance of fucosyltransferases for this modified donor substrate up to the point of binding provides valuable information about the plasticity of their active sites.

Modulation of Glycosyltransferase Activity

The primary mechanism by which this compound, via its metabolite GDP-alpha-L-2-fluorofucopyranose, modulates glycosyltransferase activity is through competitive inhibition. Fucosyltransferases (FUTs) are a family of enzymes responsible for the fucosylation of glycoconjugates, a crucial post-translational modification involved in various biological processes.

Research has shown that 2-fluoro-L-fucose (2F-Fuc), a cell-permeable precursor, is converted intracellularly into GDP-2F-Fuc. This analog of the natural donor substrate, GDP-fucose, then competes for the active site of fucosyltransferases. By binding to the enzyme, GDP-2F-Fuc prevents the binding of the endogenous GDP-fucose, thereby inhibiting the transfer of fucose to acceptor glycans.

Furthermore, GDP-2F-Fuc can also act as a feedback inhibitor of the de novo pathway of GDP-fucose synthesis. This pathway involves the conversion of GDP-mannose to GDP-fucose. The accumulation of GDP-2F-Fuc can signal a halt to this synthesis, further reducing the cellular pool of the natural donor substrate and enhancing the inhibitory effect on fucosylation.

The inhibitory potency of GDP-2F-Fuc has been demonstrated against various human fucosyltransferases. For instance, studies have shown that GDP-2,2-di-F-Fuc, a related compound, exhibits potent inhibition of several human FUTs. While GDP-2F-Fuc can sometimes be a slow substrate for some fucosyltransferases, leading to the incorporation of the unnatural sugar, its primary role is inhibitory.

| Compound | Target Enzyme Family | Mechanism of Action | Effect on Fucosylation |

|---|---|---|---|

| GDP-alpha-L-2-fluorofucopyranose | Fucosyltransferases (FUTs) | Competitive Inhibition | Reduced transfer of fucose to acceptor glycans |

| GDP-alpha-L-2-fluorofucopyranose | GDP-mannose 4,6-dehydratase (GMD) | Feedback Inhibition | Reduced de novo synthesis of GDP-fucose |

Glycosidase Inhibition Mechanisms by Fluorinated Fucopyranoses

While direct studies on this compound as a glycosidase inhibitor are limited, extensive research on closely related fluorinated fucopyranoses, particularly 2-deoxy-2-fluoro-alpha-L-fucosyl fluoride (B91410), provides a clear and analogous framework for understanding the potential inhibitory mechanisms. Glycosidases are enzymes that catalyze the hydrolysis of glycosidic bonds.

Fluorinated sugars are excellent candidates for mechanism-based inactivators of glycosidases. These inhibitors are unreactive on their own but are converted into a reactive species by the catalytic action of the target enzyme. For retaining glycosidases, the catalytic mechanism proceeds through a two-step, double-displacement reaction involving a covalent glycosyl-enzyme intermediate.

2-Deoxy-2-fluoroglycosides with a good leaving group, such as fluoride, are particularly effective. The enzyme's catalytic nucleophile attacks the anomeric center of the inhibitor, displacing the leaving group and forming a 2-deoxy-2-fluoro-glycosyl-enzyme intermediate. The presence of the electron-withdrawing fluorine atom at C-2 dramatically slows down the subsequent hydrolysis of this covalent intermediate. This is because the formation of the oxocarbenium ion-like transition state required for both the formation and the breakdown of the intermediate is destabilized. The result is the accumulation of a stable, inactivated enzyme complex.

The stability of the 2-deoxy-2-fluoro-glycosyl-enzyme intermediate has been exploited to identify the catalytic nucleophiles of several glycosidases. By trapping the enzyme in its covalent intermediate state, researchers can use techniques such as mass spectrometry-based peptide mapping and X-ray crystallography to pinpoint the specific amino acid residue that forms the covalent bond with the inhibitor.

For example, 2-deoxy-2-fluoro-alpha-L-fucosyl fluoride has been successfully used as a mechanism-based inactivator to identify the catalytic nucleophile of an alpha-L-fucosidase from the thermophilic bacterium Thermotoga maritima. This research demonstrated that Asp-224 is the catalytic nucleophile, providing crucial insight into the enzyme's catalytic mechanism. This approach is broadly applicable to other glycosidases and highlights the utility of fluorinated sugars in mechanistic enzymology.

| Inhibitor | Target Enzyme | Mechanism | Outcome | Application |

|---|---|---|---|---|

| 2-deoxy-2-fluoro-alpha-L-fucosyl fluoride | alpha-L-fucosidase | Mechanism-based inactivation | Formation of a stable covalent 2-deoxy-2-fluoro-fucosyl-enzyme intermediate | Identification of the catalytic nucleophile (e.g., Asp-224 in T. maritima alpha-L-fucosidase) |

Enzyme Conformation and Active Site Dynamics Probed by Fluorination

The introduction of a fluorine atom at the C-2 position of fucose serves as a subtle yet powerful probe for studying enzyme conformation and the dynamics of the active site. The C-F bond is only slightly longer than a C-H bond and fluorine is only slightly larger than a hydrogen atom, meaning it generally does not cause significant steric perturbations. However, the high electronegativity of fluorine drastically alters the electronic environment of the sugar ring.

This electronic perturbation can be used to study the interactions within the enzyme's active site. For instance, the stability of the enzyme-inhibitor complex can provide information about the electrostatic interactions that stabilize the transition state during catalysis. The dramatic slowing of the deglycosylation step in glycosidases upon formation of a 2-fluoro-glycosyl-enzyme intermediate is a direct consequence of the electronic effect of the fluorine atom on the transition state.

Furthermore, the fluorine atom can be used as a sensitive reporter for spectroscopic techniques such as ¹⁹F NMR. The chemical shift of the ¹⁹F nucleus is highly sensitive to its local environment. By incorporating a ¹⁹F label into a sugar that binds to an enzyme, it is possible to monitor changes in the chemical shift upon binding, providing insights into the conformation of the bound sugar and the nature of the interactions within the active site. While specific ¹⁹F NMR studies on this compound bound to glycosyltransferases or glycosidases are not widely reported, this technique holds great promise for future investigations into the conformational dynamics of these enzyme-substrate interactions.

Impact on Glycosylation Pathways (e.g., Fucosylation)

The introduction of 2-fluoro-L-fucose into cellular systems has a profound impact on glycosylation pathways, most notably fucosylation. As previously discussed, 2-fluoro-L-fucose is metabolically activated to GDP-alpha-L-2-fluorofucopyranose, which then acts as a potent inhibitor of fucosyltransferases. This inhibition leads to a global reduction in cellular fucosylation.

Core fucosylation, the addition of a fucose residue to the innermost GlcNAc of N-glycans, is a particularly important modification that is often dysregulated in diseases such as cancer. The inhibition of core fucosylation by 2-fluoro-L-fucose has been shown to suppress the proliferation and migration of cancer cells. This highlights the critical role of fucosylation in these pathological processes and underscores the potential of 2-fluoro-L-fucose as a tool to study and potentially intervene in these pathways.

The ability to modulate fucosylation in a dose-dependent manner by controlling the concentration of 2-fluoro-L-fucose provides a powerful method for studying the functional consequences of altered fucosylation. This approach allows researchers to investigate the roles of specific fucosylated glycans in cell signaling, cell adhesion, and other biological processes without the need for genetic manipulation of the enzymes involved in the fucosylation pathway. The specificity of this inhibition for fucosylation pathways makes 2-fluoro-L-fucose and its activated form, this compound, invaluable tools in glycobiology research.

Role in Glycobiology Research and Glycan Engineering

Probing Carbohydrate-Protein Interactions

The study of interactions between carbohydrates and proteins is fundamental to understanding a vast array of biological phenomena, from cell-cell recognition to pathogen binding. alpha-L-2-Fluorofucopyranose serves as a valuable probe in these investigations. Although direct binding studies with this specific compound are not extensively detailed in the provided literature, the principles of using modified sugars to explore these interactions are well-established.

Fluorinated carbohydrates, including this compound, can be employed to dissect the contribution of specific hydroxyl groups to binding affinity and specificity. The fluorine atom, being a bioisostere of a hydroxyl group, can alter the electronic environment and hydrogen bonding capacity of the sugar molecule without causing significant steric hindrance. By comparing the binding of a native fucose-binding protein to both L-fucose and this compound, researchers can infer the importance of the C-2 hydroxyl group in the protein-carbohydrate interaction.

Table 1: Approaches to Probing Carbohydrate-Protein Interactions

| Technique | Description | Relevance of this compound |

| Competitive Binding Assays | The ability of this compound to displace a known fucosylated ligand from a protein's binding site is measured. | Provides quantitative data (e.g., IC50) on the relative affinity of the fluorinated analog. |

| X-ray Crystallography | Co-crystallization of a fucose-binding protein with this compound. | Can reveal detailed atomic-level information about how the fluorinated sugar interacts with the protein's active site. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Changes in the chemical shifts of the protein or the sugar upon binding are monitored. | Can provide insights into the binding interface and conformational changes in solution. |

Metabolic Glycoengineering of Cellular Glycans

Metabolic glycoengineering is a powerful technique that involves introducing chemically modified monosaccharides into cellular metabolic pathways to alter the structure of cell-surface glycans. ontosight.ai this compound is a key player in this field, primarily utilized as an inhibitor of fucosylation. medchemexpress.compnas.org

When introduced to cells, peracetylated 2-fluorofucose, a more cell-permeable prodrug, is deacetylated and enters the fucose salvage pathway. pnas.orgpnas.org Here, it is converted into GDP-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc). nih.govsemanticscholar.org This analog of the natural donor substrate, GDP-L-fucose, acts as a potent inhibitor of fucosyltransferases (FUTs), the enzymes responsible for transferring fucose onto glycan chains. semanticscholar.orgoup.com

The inhibitory effect of this compound leads to the production of afucosylated or hypofucosylated glycans on the cell surface and on secreted glycoproteins. pnas.orgpnas.org This modification has significant implications, particularly in the production of therapeutic antibodies, where the absence of core fucose on the Fc glycan can dramatically enhance antibody-dependent cell-mediated cytotoxicity (ADCC). pnas.orgfrontiersin.org

Table 2: Research Findings in Metabolic Glycoengineering using this compound

| Cell Line | Concentration of 2-Fluorofucose | Observed Effect | Reference |

| 4T1 cells | 100-500 μM | Suppression of fucosylation. medchemexpress.com | medchemexpress.com |

| CHO cells | 50 μM | Full inhibition of fucosylation of a monoclonal antibody. pnas.org | pnas.org |

| Prostate cancer cells (PC3, CWR22RV1) | 2-256 μM | Inhibition of fucosylation. oup.com | oup.com |

Investigation of Glycosylation Pathway Perturbations

This compound serves as a valuable tool for perturbing and studying glycosylation pathways, specifically the fucosylation pathway. Its mechanism of action involves a multi-pronged attack on this critical cellular process.

The primary mode of perturbation is the competitive inhibition of fucosyltransferases by GDP-2F-Fuc. semanticscholar.orgoup.com This analog binds to the active site of FUTs but is a poor substrate for transfer, effectively blocking the addition of fucose to glycans. semanticscholar.org

Furthermore, GDP-2F-Fuc acts as a feedback inhibitor of the de novo fucosylation pathway. oup.com It inhibits GDP-mannose 4,6-dehydratase (GMD), a key enzyme in the synthesis of GDP-fucose from GDP-mannose. pnas.org This dual mechanism of action—inhibiting both the salvage and de novo pathways—leads to a significant depletion of the intracellular pool of GDP-fucose, further shutting down cellular fucosylation. pnas.orgpnas.org

Studies in Arabidopsis thaliana have shown that 2-fluoro-2-deoxy-L-fucose (2F-Fuc) treatment leads to reduced fucosylation of cell wall polysaccharides, including xyloglucans and rhamnogalacturonan-II (RG-II). nih.govnih.gov This perturbation of the glycosylation pathway results in observable phenotypic changes, such as defects in root cell elongation. nih.gov

Studies on Glycoconjugate Biosynthesis

By inhibiting fucosylation, this compound has become an indispensable tool for studying the biosynthesis and function of various fucosylated glycoconjugates. These complex biomolecules, which include glycoproteins and glycolipids, are involved in a multitude of biological processes.

A significant area of research is the biosynthesis of therapeutic antibodies. The addition of a core fucose residue to the N-glycan of the antibody's Fc region is a critical step in its biosynthesis in mammalian cells. By treating antibody-producing cell lines, such as Chinese Hamster Ovary (CHO) cells, with 2-fluorofucose, researchers can produce antibodies that lack this core fucose. pnas.orgfrontiersin.org This allows for the study of how fucosylation impacts antibody structure, stability, and, most importantly, its effector functions. pnas.org

In cancer research, aberrant fucosylation is a well-known hallmark of many malignancies. medchemexpress.com The use of 2-fluorofucose to inhibit the biosynthesis of fucosylated cancer-associated antigens, such as sialyl Lewis X, allows for the investigation of their roles in tumor progression, metastasis, and immune evasion. pnas.org For instance, oral administration of 2-fluorofucose has been shown to inhibit the fucosylation of tumor xenograft membranes in mice. pnas.org

Applications in Chemical Biology and Advanced Research Tool Development

Utilization as Fluorinated Biomolecular Probes

One of the key advantages of using fluorine as a probe is its prominent signal in ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy. rsc.org Since fluorine is virtually absent in biological systems, there is no background signal, allowing for clear and unambiguous detection of the fluorinated molecule. rsc.org This has been instrumental in studying the interactions of fucosylated glycans with their binding partners.

Furthermore, fluorinated sugars can be used as tracers in positron emission tomography (PET) imaging. ontosight.ai By incorporating a positron-emitting isotope of fluorine (¹⁸F), researchers can visualize and quantify metabolic processes in living organisms in a non-invasive manner. ontosight.ai This has potential applications in diagnostics and drug development. ontosight.ai

Integration into Bio-orthogonal Chemistry Approaches

Bio-orthogonal chemistry refers to chemical reactions that can occur within a living system without interfering with native biochemical processes. rsc.orgrsc.org These reactions typically involve a pair of functional groups that are mutually reactive but inert to the vast array of functional groups found in biological molecules. mpg.de

While alpha-L-2-Fluorofucopyranose itself is not directly a bio-orthogonal handle, its derivatives can be. By chemically modifying the fucose analog to include a bio-orthogonal functional group, such as an azide (B81097) or an alkyne, it can be metabolically incorporated into glycans. rsc.org These tagged glycans can then be visualized or isolated through reaction with a complementary probe, a strategy that has been widely adopted in chemical biology. rsc.org This two-step labeling approach allows for the study of glycan trafficking, localization, and dynamics in living cells. mpg.de

Development of Enzyme Activity-Based Probes (ABPs)

Activity-based probes (ABPs) are powerful tools for studying the activity of enzymes in their native environment. nih.govfrontiersin.org These probes typically consist of a reactive group (the "warhead") that covalently modifies the active site of a target enzyme, a recognition element that directs the probe to a specific class of enzymes, and a reporter tag (e.g., a fluorophore or biotin) for detection. nih.govmdpi.com

Per-O-acetylated 2-fluoro-L-fucose can be taken up by cells and metabolically converted into GDP-2-fluoro-L-fucose. biorxiv.orgacs.org This fluorinated sugar nucleotide then acts as a mechanism-based inhibitor for fucosyltransferases, enzymes that transfer fucose from GDP-fucose to acceptor molecules. biorxiv.orgnih.gov The fluorinated analog essentially "hijacks" the enzymatic machinery, leading to the covalent labeling and inactivation of the enzyme. This approach has been used to identify and profile fucosyltransferase activity in complex biological samples.

| Probe Type | Description | Application |

| Fluorinated Sugar Analog | This compound and its derivatives. | Used as metabolic labels and inhibitors. |

| Bio-orthogonal Handle | Azide or alkyne groups attached to the fluorinated fucose. | Enables visualization and isolation of tagged glycans. |

| Activity-Based Probe | Forms a covalent bond with the active site of fucosyltransferases. | Allows for profiling of enzyme activity. |

Investigating Biomolecular Recognition Processes and Ligand-Target Interactions

The interactions between biomolecules are fundamental to nearly all biological processes. mdpi.comcas.cz Understanding these recognition events at a molecular level is a key goal of chemical biology. bohrium.comnih.gov Fluorinated carbohydrates like this compound provide a unique tool to dissect these interactions.

The fluorine atom can act as a sensitive reporter of its local environment. Changes in the ¹⁹F NMR chemical shift can provide information about binding events, conformational changes, and the nature of the binding pocket. nih.gov This has been particularly useful in studying the interactions of fucosylated glycans with lectins, which are carbohydrate-binding proteins involved in a wide range of cellular processes.

Furthermore, the introduction of fluorine can subtly alter the binding affinity of a ligand for its target. By comparing the binding of the fluorinated and non-fluorinated analogs, researchers can gain insights into the importance of specific hydroxyl groups for binding. For instance, GDP-2-deoxy-2-fluoro-L-fucose has been shown to be a competitive inhibitor of several fucosyltransferases, indicating that the 2-hydroxyl group is not essential for binding but its replacement with fluorine can disrupt catalysis. nih.gov This type of structure-activity relationship study is crucial for the rational design of enzyme inhibitors.

Advanced Analytical and Spectroscopic Characterization Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR) for Molecular Probing

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of molecules in solution. For fluorinated compounds such as alpha-L-2-Fluorofucopyranose, NMR is particularly insightful. The presence of the fluorine atom at the C-2 position allows for the use of ¹⁹F NMR, in addition to standard ¹H and ¹³C NMR experiments.

The ¹⁹F nucleus (spin ½, 100% natural abundance) is highly sensitive to its local electronic environment, resulting in a large chemical shift dispersion that provides high-resolution data even in complex mixtures nih.govacs.org. In the proton-decoupled ¹⁹F NMR spectrum of a sample containing fluorinated monosaccharides, well-resolved individual signals can be observed for each compound and its anomers nih.govacs.org. This sensitivity makes ¹⁹F NMR an excellent tool for monitoring the compound's behavior, such as its binding to proteins. When a fluorinated ligand like this compound binds to a larger molecule, such as an enzyme, changes in the ¹⁹F chemical shift and relaxation times can be observed, providing information on binding events and kinetics acs.org.

The structures of synthetic fluorinated L-fucose analogs are routinely confirmed using a combination of ¹H, ¹³C, and ¹⁹F NMR spectroscopy nih.gov. Analysis of coupling constants (J-values) between ¹⁹F, ¹H, and ¹³C nuclei provides critical information about the stereochemistry and conformation of the pyranose ring.

| Technique | Type of Information Obtained | Relevance to this compound |

|---|---|---|

| ¹H NMR | Provides information on the number, environment, and connectivity of protons. Coupling constants reveal stereochemical relationships. | Confirms the pyranose ring structure and the relative stereochemistry of hydroxyl and methyl groups. |

| ¹³C NMR | Identifies the carbon skeleton of the molecule. Chemical shifts are sensitive to the nature of attached functional groups. | Verifies the presence of six carbon atoms and the effect of the electron-withdrawing fluorine atom on the C-2 chemical shift. |

| ¹⁹F NMR | Offers a direct and highly sensitive probe of the fluorine's local environment. Large chemical shift range provides excellent signal dispersion. | Confirms the presence and position of the fluorine atom. Used to study interactions with enzymes and monitor its metabolic fate nih.govacs.org. |

| Correlation Spectroscopy (e.g., COSY, HSQC) | 2D NMR techniques that establish connectivity between nuclei (e.g., ¹H-¹H, ¹H-¹³C). | Allows for the unambiguous assignment of all proton and carbon signals in the molecule's spectrum. |

Mass Spectrometry (MS) Applications in Structural Elucidation of Modified Glycans

Mass Spectrometry (MS) is a vital analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight and elemental composition with high accuracy. In the study of modified glycans like this compound, MS is essential for confirming successful synthesis and for analyzing its incorporation into more complex structures nih.govacs.org.

The analysis of fluorinated fucose derivatives and their corresponding nucleotide-sugar forms (e.g., GDP-2-fluoro-fucose) is routinely accomplished using MS nih.gov. Techniques such as Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. High-resolution mass spectrometry (HRMS) can provide the exact mass, which helps to confirm the molecular formula.

Advanced MS-based strategies have been developed to enhance the detection of glycans. One such method involves the derivatization of glycans with a hydrophobic fluorinated carbon tag. This chemical modification has been shown to increase the ionization efficiency of glycans by more than an order of magnitude, enabling highly sensitive and selective analysis from complex biological mixtures nih.gov. Furthermore, quantitative analysis of nucleotide sugars in cells treated with fluorinated fucose analogs can be performed using Liquid Chromatography-Mass Spectrometry (LC-MS), providing insights into the compound's metabolic effects acs.org. The fragmentation patterns of fluorinated compounds in tandem MS (MS/MS) experiments can also differ significantly from their non-fluorinated counterparts, offering structural information nist.gov.

| MS Technique | Application in Fluorinated Glycan Research | Key Findings/Advantages |

|---|---|---|

| Electrospray Ionization (ESI-MS) | Confirmation of molecular weight of synthesized fluorinated fucose analogs and their nucleotide-sugar derivatives nih.gov. | Provides accurate mass determination and allows for coupling with liquid chromatography (LC) for mixture analysis. |

| High-Resolution Mass Spectrometry (HRMS) | Determination of the precise elemental composition of the target compound. | Unambiguously confirms the molecular formula of this compound (C₆H₁₁FO₄). |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | Quantitative analysis of fluorinated nucleotide sugars (e.g., GDP-2F-Fuc) in cell lysates acs.org. | Enables separation and quantification of metabolites, revealing the efficiency of the compound's conversion and its impact on cellular pathways. |

| Tandem Mass Spectrometry (MS/MS) | Structural characterization through controlled fragmentation of parent ions. | Provides information on the connectivity of the sugar and can be used to distinguish between isomers. |

| Fluorinated Carbon Tag Derivatization | Enhances the sensitivity of glycan detection in mass spectrometry nih.gov. | Increases ionization efficiency and allows for selective enrichment of tagged glycans from complex samples. |

X-ray Crystallography of Glyco-Enzyme Complexes

X-ray crystallography is the gold standard for determining the three-dimensional atomic structure of molecules, including the complexes they form with proteins. In the context of this compound, which often functions as an inhibitor or probe for glyco-enzymes like fucosidases and fucosyltransferases, crystallography provides invaluable insights into its mode of action whiterose.ac.uk.

By co-crystallizing an enzyme with its inhibitor, researchers can visualize the precise interactions between the ligand and the amino acid residues in the enzyme's active site. This information reveals the basis of the inhibitor's potency and selectivity and is crucial for the rational design of more effective therapeutic agents whiterose.ac.uk. For example, structural studies of α-L-fucosidase in complex with various inhibitors have revealed that potent inhibitors often mimic the conformation of the transition state of the enzymatic reaction rcsb.org.

Although a specific crystal structure of this compound bound to a target enzyme is not detailed in publicly available literature, the methodology has been extensively applied to similar systems. These studies provide a clear blueprint for how this compound would be investigated, detailing the hydrogen bonds, hydrophobic interactions, and conformational changes that occur upon binding. Such structural data is essential for understanding why the substitution of a hydroxyl group with fluorine at the C-2 position impacts enzyme activity.

| Enzyme | Ligand/Inhibitor | PDB ID | Resolution | Key Structural Insights |

|---|---|---|---|---|

| Bacterial α-L-Fucosidase | Pyrrolidine-based iminosugar inhibitor | 4JFU | 1.66 Å | The inhibitor binds in the enzyme's active site, mimicking the transition state. The structure reveals key interactions that can be targeted for designing more potent fucosidase inhibitors rcsb.org. |

| Human ST6GAL1 | N-glycan substrate | 4JS1 | 2.40 Å | While not a fucosidase, this structure of a sialyltransferase provides a model for how glycosyltransferases recognize and process their sugar substrates, informing studies on fucosyltransferase inhibition. |

| Bacterial α-L-Fucosidase | Various iminocyclitol and aziridine-based inhibitors | N/A | 1.6 - 2.1 Å | Structural analysis showed that 5-membered iminocyclitols bind in an E₃ conformation, mimicking the transition state, which is critical for potent inhibition whiterose.ac.uk. |

Computational Chemistry and Molecular Modeling Studies

Molecular Dynamics Simulations of Enzyme-Ligand Interactions

Molecular dynamics (MD) simulations have been instrumental in characterizing the dynamic interactions between alpha-L-2-Fluorofucopyranose and its target enzymes, primarily α-L-fucosidases. These simulations model the movement of atoms and molecules over time, providing insights into the binding modes, conformational changes, and the role of specific amino acid residues in the enzyme's active site.

In a typical MD simulation of this compound with an α-L-fucosidase, such as the well-characterized enzyme from Thermotoga maritima, the simulation would be initiated by docking the ligand into the active site of the enzyme, the crystal structure of which has been resolved. The system is then solvated in a water box with appropriate ions to mimic physiological conditions. The simulation is run for a duration sufficient to observe the stability of the ligand in the binding pocket and to analyze its interactions.

Key findings from such simulations would likely highlight the formation of hydrogen bonds between the hydroxyl groups of the fluorinated sugar and polar residues in the active site. The fluorine atom at the C2 position, due to its high electronegativity, would influence the charge distribution of the pyranose ring and its interactions with the surrounding amino acids. The stability of these interactions can be quantified by analyzing the root-mean-square deviation (RMSD) of the ligand and the protein backbone over the course of the simulation.

| Simulation Parameter | Typical Value/Condition | Purpose |

| Enzyme Target | Thermotoga maritima α-L-fucosidase | Well-characterized model system for fucosidase studies. |

| Ligand | This compound | The fluorinated glycomimetic of interest. |

| Force Field | AMBER, CHARMM | Describes the potential energy of the system. |

| Water Model | TIP3P, SPC/E | Explicitly models the solvent environment. |

| Simulation Time | 100-500 nanoseconds | To ensure adequate sampling of conformational space. |

| Key Interactions | Hydrogen bonds, van der Waals forces | To identify critical residues for binding. |

| Analysis Metrics | RMSD, RMSF, Hydrogen bond analysis | To quantify the stability and dynamics of the complex. |

Quantum Mechanical/Molecular Mechanical (QM/MM) Approaches for Catalytic Mechanism Elucidation

The catalytic mechanism of glycosidases, including α-L-fucosidases, involves the cleavage of a glycosidic bond, a process that entails changes in electronic structure and bond breaking/formation. Quantum mechanical/molecular mechanical (QM/MM) methods are particularly suited for studying such reactions. In this hybrid approach, the region of the system where the reaction occurs (the quantum mechanical region, e.g., the ligand and key active site residues) is treated with a high level of quantum mechanical theory, while the rest of the protein and solvent (the molecular mechanical region) is treated with a more computationally efficient classical force field.

For an α-L-fucosidase, the catalytic mechanism is a retaining mechanism that proceeds through a two-step, double-displacement reaction. The key catalytic residues in Thermotoga maritima α-L-fucosidase have been identified as a nucleophile (Asp244) and a general acid/base catalyst (Glu266) nih.gov. A QM/MM study of the interaction of this compound with this enzyme would focus on the formation of a covalent glycosyl-enzyme intermediate.

The QM region would typically include the pyranose ring of this compound and the side chains of the catalytic residues, Asp244 and Glu266. The simulations would map the potential energy surface of the reaction to identify the transition states and intermediates. The presence of the electron-withdrawing fluorine atom at the C2 position is expected to destabilize the developing positive charge on the anomeric carbon in the transition state, thereby slowing down the rate of both the glycosylation and deglycosylation steps, consistent with its role as an inhibitor.

| QM/MM Study Component | Description | Significance |

| QM Region | This compound, Asp244, Glu266 | Focuses computational expense on the reactive center. |

| MM Region | Remainder of the protein and solvent | Provides the environmental context for the reaction. |

| QM Method | Density Functional Theory (DFT) | Accurately describes the electronic changes during the reaction. |

| Reaction Coordinate | Distance between anomeric carbon and nucleophile | Defines the path of the glycosylation reaction. |

| Key Findings | Transition state structures, activation energy barriers | Elucidates the detailed mechanism and the effect of the fluorine atom. |

In Silico Structure-Activity Relationship (SAR) Analysis for Fluorinated Glycomimetics

In silico structure-activity relationship (SAR) analysis is a computational approach used to correlate the chemical structure of a series of compounds with their biological activity. For fluorinated glycomimetics like this compound, SAR studies can help in understanding the role of the fluorine substituent and in designing more potent inhibitors.

These studies typically involve the generation of a set of related molecules with variations in the position and number of fluorine atoms, as well as other functional groups. For each molecule, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or topological (e.g., connectivity indices).

Quantitative Structure-Activity Relationship (QSAR) models can then be built by correlating these descriptors with experimentally determined biological activities (e.g., IC50 values for enzyme inhibition) using statistical methods like multiple linear regression or machine learning algorithms.

For fluorinated fucosidase inhibitors, a QSAR model might reveal that the inhibitory activity is positively correlated with the electron-withdrawing capacity of the substituents on the pyranose ring and negatively correlated with their steric bulk near the active site. The fluorine atom at the C2 position in this compound is known to be crucial for its inhibitory activity, and SAR studies can quantify this importance and guide the synthesis of new, potentially more effective, glycomimetic inhibitors.

| SAR Analysis Component | Description | Application to Fluorinated Glycomimetics |

| Molecular Descriptors | Electronic, steric, topological properties | Quantify the physicochemical properties of the molecules. |

| Biological Activity | IC50, Ki values for enzyme inhibition | The dependent variable in the QSAR model. |

| Statistical Method | Multiple Linear Regression, Partial Least Squares | To build a predictive model of activity. |

| Key Insights | Identification of key structural features for activity | Understanding the role of the fluorine atom's position and other functional groups. |

| Predictive Power | Design of novel, more potent inhibitors | Guiding synthetic efforts to optimize inhibitor efficacy. |

Future Perspectives and Emerging Research Avenues

Advancements in Stereoselective and Efficient Synthetic Access

The high doses required for potential therapeutic trials necessitate the development of robust and cost-effective methods for synthesizing large quantities of 2-fluorofucose. chemistryviews.org Historically, the synthesis has relied on commercially available L-(−)-fucose as a starting material, but its limited availability and high cost have been significant barriers to large-scale production. chemistryviews.org

Further research into synthetic methodologies has explored various sophisticated chemical strategies to create fluorinated fucose analogs. These include the use of a vinyl fluoride (B91410) as a key intermediate for introducing a second fluorine atom at the C2 position and electrophilic fluorination techniques. acs.orgnih.govnih.gov For instance, a sequential electrophilic fluorination strategy has been effectively used to synthesize 2-deoxy-2,2-difluoro-l-fucose derivatives from L-fucose. nih.gov

| Synthetic Advancement | Key Features | Starting Material | Reported Yield | Reference |

|---|---|---|---|---|

| Scalable Route from L-Rhamnose | Reduces cost, increases accessibility for large-scale production. | L-(−)-rhamnose | 32% over 8 steps | chemistryviews.org |

| Di-Fluorination Strategy | Allows for synthesis of 2,2-difluoro analogs. | L-Fucose | 28% over 8 steps | nih.gov |

| Electrophilic Fluorination of Glycals | Provides a direct route to 2-deoxy-2-fluoro sugars. | Diacetyl-L-fucal | Good yields for various derivatives | nih.govbohrium.com |

Expanding the Scope of Enzymatic Applications and Glyco-remodeling

alpha-L-2-Fluorofucopyranose functions as a potent metabolic inhibitor of fucosylation. nih.gov It readily enters cells and is processed by the fucose salvage pathway. nih.govnih.gov The bifunctional enzyme L-Fucose Kinase/GDP-L-Fucose Pyrophosphorylase (FKGP) metabolically converts the analog into guanosine (B1672433) diphosphate-2-deoxy-2-fluoro-L-fucose (GDP-2F-Fuc), which is the active inhibitory molecule. nih.govnih.govresearchgate.net

This metabolically generated GDP-2F-Fuc acts through a dual mechanism. Firstly, it serves as a competitive inhibitor of fucosyltransferases (FUTs), the enzymes responsible for transferring fucose to glycan structures. acs.orguu.nl The inhibitory effect is believed to stem from the electron-withdrawing fluorine atom at the C2 position, which destabilizes the partial positive charge that develops in the transition state during the enzymatic transfer of fucose, thereby hindering the reaction. nih.gov Secondly, the accumulation of GDP-2F-Fuc can act as a feedback inhibitor of the de novo pathway that synthesizes natural GDP-fucose, further depleting the cell's fucosylation capacity. acs.orgnih.govuu.nl

This inhibitory action has been leveraged in cancer research. For example, in the HepG2 human liver cancer cell line, 2-fluorofucose treatment dramatically inhibited core fucosylation, which in turn suppressed cell proliferation and migration. nih.govresearchgate.net However, a key area of emerging research is understanding and mitigating the fact that GDP-2F-Fuc can also act as a slow substrate for several FUTs. acs.orguu.nl This can lead to its undesirable incorporation into cellular glycans, an effect that needs to be carefully considered when designing therapeutic strategies or biological tools. nih.gov

| Enzyme/Pathway | Effect of this compound | Mechanism | Reference |

|---|---|---|---|

| L-Fucose Kinase/GDP-L-Fucose Pyrophosphorylase (FKGP) | Metabolic conversion | Analog is a substrate, converted to GDP-2F-Fuc. | nih.govnih.gov |

| Fucosyltransferases (FUTs) | Competitive inhibition | GDP-2F-Fuc competes with natural GDP-Fucose. | acs.orguu.nl |

| De Novo GDP-Fucose Synthesis Pathway | Feedback inhibition | Accumulated GDP-2F-Fuc shuts down endogenous synthesis. | acs.orgnih.govuu.nl |

Development of Novel Chemical Biology Tools and Imaging Agents

The ability of this compound and its derivatives to be metabolically incorporated into cellular machinery makes them promising candidates for development as chemical biology tools. The fluorine atom is particularly useful in this context; its small size allows it to mimic a hydrogen atom, enabling efficient processing by cellular enzymes, a key requirement for successful metabolic glycoengineering. digitellinc.com

Fluorinated monosaccharides are being explored as chemical probes to investigate and manipulate biological pathways. For instance, 2-fluorofucose has been shown to be a metabolically incorporated inhibitor of plant cell wall polysaccharide fucosylation, suggesting that such analogs could serve as useful chemical tools for studying plant biology. nih.govnih.gov

A major emerging avenue is the development of imaging agents to visualize fucosylation in living systems. While direct imaging using 2-fluorofucose is still an area of development, related fucose analogs are paving the way. Strategies involve modifying fucose with bioorthogonal handles, such as azides or alkynes. nih.gov These modified sugars are metabolically incorporated into glycoproteins, which can then be selectively labeled with fluorescent probes via click chemistry. nih.gov This approach allows for the specific visualization of fucosylated glycans on the cell surface and within intracellular compartments like the Golgi apparatus. nih.gov The insights gained from these related compounds can inform the design of future imaging agents based on a fluorinated fucose scaffold. Furthermore, the presence of the fluorine atom itself opens the possibility of using ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful technique in chemical biology for studying protein-ligand interactions and cellular metabolism without the background noise present in traditional proton NMR. nih.gov

| Application Area | Principle | Potential Use | Reference |

|---|---|---|---|

| Metabolic Glycoengineering (MGE) | Cellular enzymes process the fluorinated analog due to the C-F bond mimicking the C-H bond. | Tagging proteins and glycans for study. | digitellinc.com |

| Chemical Probes | Metabolic incorporation leads to inhibition of specific pathways. | Studying plant cell wall biosynthesis. | nih.govnih.gov |

| Fluorescent Imaging | Incorporation of bioorthogonally-handled fucose analogs allows for subsequent fluorescent tagging. | Visualizing fucosylated glycans in cells and tissues. | nih.gov |

| ¹⁹F NMR Spectroscopy | The fluorine atom provides a unique spectroscopic handle. | Investigating biomolecular interactions and metabolism in vitro and in vivo. | nih.gov |

Q & A

Q. Which spectroscopic techniques are most reliable for characterizing alpha-L-2-fluorofucopyranose?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F) is essential for structural confirmation, with anomeric proton signals (δ 5.2–5.5 ppm) and fluorine coupling constants (³JHF ~20 Hz) providing stereochemical insights. Mass spectrometry (MS) and X-ray diffraction (XRD) validate molecular weight and crystal structure. Cross-referencing data with computational models (e.g., DFT calculations) enhances accuracy .

Q. What are the known biological roles of this compound in glycoconjugate studies?

- Methodological Answer : The compound acts as a metabolic inhibitor in glycosylation pathways, disrupting fucose-dependent processes like leukocyte adhesion. Researchers use radiolabeled analogs (³H/¹⁴C) to track uptake in cell cultures. Assays such as ELISA (Enzyme-Linked Immunosorbent Assay) quantify binding affinity to lectins like DC-SIGN. Ensure experimental controls (e.g., wild-type fucose) to validate specificity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.